molecular formula C10H8F2N4 B2858904 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine CAS No. 2377032-04-5

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine

Cat. No. B2858904
CAS RN: 2377032-04-5
M. Wt: 222.199
InChI Key: WVTUJGRWXWDPJX-UHFFFAOYSA-N
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Description

Fluorinated pyridines, such as the one you’re asking about, are of great interest due to their unusual physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring, like fluorine, can lead to reduced basicity and reactivity compared to their chlorinated and brominated analogues .


Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms attached to the pyridine ring. The position and number of these fluorine atoms can greatly influence the compound’s properties .


Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions. For instance, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide .


Physical And Chemical Properties Analysis

Fluorinated pyridines exhibit interesting and unusual physical and chemical properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Fluorinated compounds, such as 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine, play a crucial role in the development of new materials and pharmaceuticals due to their unique properties. The synthesis of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety as antimicrobial agents illustrates the potential of fluorine-containing compounds in medicinal chemistry. These compounds, synthesized from aroylation followed by fluoro amination, exhibit high antimicrobial activity, highlighting the importance of fluorine elements in enhancing biological activity (Bawazir & Abdel-Rahman, 2018).

Advancements in Catalyst-Free Aminations

The catalyst-free amination of 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines represents a significant advancement in organic synthesis. This approach, which involves reactions with amines and diamines bearing the adamantyl moiety, provides a method for producing N-(pyridin-2-yl) derivatives efficiently. The greater reactivity of 2-fluoro-5-halopyridines compared to 2-fluoropyridine underscores the versatility of fluorinated pyridines in organic synthesis (Abel et al., 2015).

Fluorine in Antitumor Agents

Fluorine substitution in organic compounds can significantly impact their antitumor activity. A study on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids revealed that fluorine atom positioning is crucial for cytotoxic activity against tumor cell lines. This research highlights the strategic incorporation of fluorine to enhance the antitumor efficacy of naphthyridine derivatives, providing insights into the design of new antitumor agents (Tsuzuki et al., 2004).

Non-Linear Optical (NLO) Materials

The synthesis and investigation of compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide reveal the potential of fluorinated compounds in developing materials with advanced optical properties. These studies, encompassing experimental and computational analyses, underline the significance of fluorinated compounds in creating materials with desirable non-linear optical properties and possible applications in photonics and telecommunications (Jayarajan et al., 2019).

Mechanism of Action

Target of Action

Similar fluorinated compounds have been reported to be useful as inhibitors of atr protein kinase . ATR protein kinase plays a crucial role in DNA damage response and cell cycle regulation.

Mode of Action

This inhibition could lead to disruption in the DNA damage response and cell cycle regulation, potentially leading to cell death in cancerous cells .

Biochemical Pathways

By inhibiting ATR kinase, these compounds can disrupt the cell’s ability to repair damaged DNA, which can lead to cell death, particularly in cancer cells that have a high rate of DNA replication .

Pharmacokinetics

Fluorinated compounds are known to have stronger activity and stability, longer half-life, and better bioabsorbability . These properties can enhance the compound’s bioavailability, making it more effective as a therapeutic agent.

Result of Action

This is due to the disruption of the DNA damage response and cell cycle regulation, which are crucial for cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine. For instance, the pH of the environment can affect the compound’s stability and activity. Moreover, the presence of other compounds or drugs can influence its efficacy through drug-drug interactions .

Future Directions

The field of fluorinated pyridines is rapidly evolving, with new synthetic methods and applications being developed. They present a special interest as potential imaging agents for various biological applications .

properties

IUPAC Name

3-(2-amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4/c11-7-3-1-5(9(13)15-7)6-2-4-8(12)16-10(6)14/h1-4H,(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTUJGRWXWDPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=C(N=C(C=C2)F)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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